An In-depth Technical Guide to 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride
An In-depth Technical Guide to 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride. This compound, a key intermediate in organic synthesis, is of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This document consolidates available data on its spectroscopic characteristics, safety and handling protocols, and its role in the synthesis of bioactive molecules. Detailed experimental methodologies are provided to facilitate its practical application in a laboratory setting.
Introduction
3-(Acetylamino)-4-methoxybenzenesulfonyl chloride, with the CAS number 3746-67-6, is a substituted aromatic sulfonyl chloride. The presence of the reactive sulfonyl chloride group, along with the acetylamino and methoxy functionalities on the benzene ring, makes it a versatile building block for the synthesis of a variety of sulfonamide derivatives. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride is presented in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: General and Chemical Properties [1]
| Property | Value |
| Chemical Name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- |
| Synonyms | 3-Acetamido-4-methoxybenzenesulfonyl chloride, N-acetyl-4-methoxymetanilyl chloride, 2-Acetamidoanisole-4-sulfonylchloride |
| CAS Number | 3746-67-6 |
| Molecular Formula | C₉H₁₀ClNO₄S |
| Molecular Weight | 263.70 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 142-145 °C (decomposes) |
| Solubility | General information suggests solubility in polar organic solvents. Specific quantitative data is not readily available. It is expected to react with water.[2] |
Spectroscopic Data
3.1. Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be expected to show a molecular ion peak corresponding to the compound's molecular weight.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3300-3500 |
| C=O stretch (amide) | 1630-1695 |
| S=O stretch (sulfonyl chloride) | 1370-1380 (asymmetric), 1180-1190 (symmetric) |
| C-O stretch (ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) |
| C-Cl stretch | 600-800 |
| Aromatic C-H stretch | 3000-3100 |
| Aromatic C=C stretch | 1400-1600 |
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the structure of the molecule. Predicted chemical shifts are based on the analysis of similar structures.
Table 4: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.2 | Singlet |
| OCH₃ (methoxy) | ~3.9 | Singlet |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| NH (amide) | 8.0 - 9.0 | Singlet (broad) |
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| CH₃ (acetyl) | ~25 |
| OCH₃ (methoxy) | ~56 |
| Aromatic C | 110 - 150 |
| C=O (amide) | ~168 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride and its subsequent use in the preparation of sulfonamides.
4.1. Synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride
This protocol is adapted from general procedures for the chlorosulfonation of activated aromatic rings.[3]
Reaction Scheme:
Materials:
-
2-Acetamidoanisole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetamidoanisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A significant amount of HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-(acetylamino)-4-methoxybenzenesulfonyl chloride.
4.2. Synthesis of Sulfonamides from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride
This protocol describes a general method for the synthesis of N-substituted sulfonamides.[4]
Reaction Scheme:
Materials:
-
3-(acetylamino)-4-methoxybenzenesulfonyl chloride
-
Primary or secondary amine (1 equivalent)
-
Triethylamine or pyridine (1.5 equivalents)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-(acetylamino)-4-methoxybenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development
The 3-(acetylamino)-4-methoxybenzenesulfonyl chloride scaffold is a valuable starting material for the synthesis of various biologically active sulfonamides. The substitution pattern on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
5.1. Carbonic Anhydrase Inhibitors
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5][6] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The structural motif of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride provides a foundation for the design of novel CA inhibitors with potentially improved potency and selectivity for different CA isoforms.
5.2. Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors incorporate a sulfonamide moiety, which can form key hydrogen bonding interactions within the kinase active site. The use of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride allows for the introduction of a substituted phenylsulfonamide group, which can be further functionalized to optimize binding affinity and selectivity for specific kinases.[7][8][9]
Workflow and Pathway Visualization
To illustrate the utility of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride in a drug discovery context, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a conceptual signaling pathway.
6.1. Experimental Workflow: Synthesis of a Sulfonamide Library
The following workflow outlines the steps involved in creating a library of diverse sulfonamide compounds for biological screening, starting from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride.
Caption: A typical workflow for the synthesis and screening of a sulfonamide library.
6.2. Conceptual Signaling Pathway: Kinase Inhibition
This diagram illustrates the conceptual mechanism by which a sulfonamide-based inhibitor, potentially synthesized from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride, might interrupt a cellular signaling pathway by targeting a protein kinase.
Caption: A conceptual diagram of kinase inhibition by a sulfonamide derivative.
Safety and Handling
3-(Acetylamino)-4-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
3-(Acetylamino)-4-methoxybenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of sulfonamides with potential applications in drug discovery and development. Its trifunctional nature allows for the creation of diverse molecular architectures for probing biological systems. This technical guide has provided a consolidated resource of its known properties, synthetic methodologies, and potential applications, aiming to support the research and development efforts of scientists in the field. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. CAS 3746-67-6 | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride - Synblock [synblock.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
